molecular formula C18H22N2O3S2 B5585943 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide

3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide

Cat. No. B5585943
M. Wt: 378.5 g/mol
InChI Key: PNDAQSVIMKDOCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide involves multi-step chemical processes. Piperidine derivatives are synthesized and evaluated for activities such as anti-acetylcholinesterase, showcasing the structural modifications and their impact on biological efficacy (Sugimoto et al., 1990). Additionally, the construction of benzhydryl-sulfonyl-piperidine derivatives highlights methods for achieving antimicrobial properties (Vinaya et al., 2009).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, provides insight into the compound's conformation and intramolecular interactions. For instance, the crystal structure of N-p-Methylbenzyl benzamide reveals intermolecular hydrogen bonds contributing to its stability (Luo & Huang, 2004).

Chemical Reactions and Properties

The reactivity and properties of piperidine and benzamide derivatives are influenced by their functional groups. Substituting or modifying these groups can significantly alter their chemical behavior and potential for further reactions. For example, the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides showcases the versatility of these compounds in producing anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's suitability for specific applications. The solid-phase synthesis and characterization of compounds like N-p-Methylbenzyl benzamide provide valuable data on these aspects, aiding in the development of novel substances with desired physical characteristics (Luo & Huang, 2004).

Chemical Properties Analysis

The chemical properties of 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide derivatives, including reactivity towards other compounds, stability under various conditions, and the ability to undergo specific reactions, are integral to their potential applications. Research into the synthesis and biological evaluation of related compounds, such as N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of Glycine Transporter-1, illustrates the exploration of these chemical properties for therapeutic purposes (Cioffi et al., 2016).

properties

IUPAC Name

3-(4-methylpiperidin-1-yl)sulfonyl-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-14-7-9-20(10-8-14)25(22,23)17-6-2-4-15(12-17)18(21)19-13-16-5-3-11-24-16/h2-6,11-12,14H,7-10,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDAQSVIMKDOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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